Cas no 72078-41-2 (5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid)

5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid
- 5-(THIOPHEN-2-YL)-1H-PYRROLE-2-CARBOXYLIC ACID
- 1H-Pyrrole-2-carboxylic acid,5-(2-thienyl)-
- 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid
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- MDL: MFCD06254422
- インチ: 1S/C9H7NO2S/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h1-5,10H,(H,11,12)
- InChIKey: NAQHUJAGQIUAAR-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=CC=C(C(=O)O)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- トポロジー分子極性表面積: 81.3
5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6473610-10.0g |
5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
72078-41-2 | 95% | 10g |
$3929.0 | 2023-05-29 | |
Enamine | EN300-6473610-0.1g |
5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
72078-41-2 | 95% | 0.1g |
$317.0 | 2023-05-29 | |
Enamine | EN300-6473610-0.25g |
5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
72078-41-2 | 95% | 0.25g |
$452.0 | 2023-05-29 | |
Aaron | AR01KYFE-250mg |
1H-Pyrrole-2-carboxylicacid,5-(2-thienyl)- |
72078-41-2 | 95% | 250mg |
$647.00 | 2025-02-14 | |
Aaron | AR01KYFE-500mg |
1H-Pyrrole-2-carboxylicacid,5-(2-thienyl)- |
72078-41-2 | 95% | 500mg |
$1006.00 | 2025-02-14 | |
A2B Chem LLC | BA56254-5g |
1H-Pyrrole-2-carboxylicacid,5-(2-thienyl)- |
72078-41-2 | 95% | 5g |
$2825.00 | 2024-04-19 | |
1PlusChem | 1P01KY72-1g |
1H-Pyrrole-2-carboxylicacid,5-(2-thienyl)- |
72078-41-2 | 95% | 1g |
$1192.00 | 2024-04-21 | |
A2B Chem LLC | BA56254-1g |
1H-Pyrrole-2-carboxylicacid,5-(2-thienyl)- |
72078-41-2 | 95% | 1g |
$998.00 | 2024-04-19 | |
A2B Chem LLC | BA56254-250mg |
1H-Pyrrole-2-carboxylicacid,5-(2-thienyl)- |
72078-41-2 | 95% | 250mg |
$511.00 | 2024-04-19 | |
Aaron | AR01KYFE-1g |
1H-Pyrrole-2-carboxylicacid,5-(2-thienyl)- |
72078-41-2 | 95% | 1g |
$1282.00 | 2025-02-14 |
5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acidに関する追加情報
Introduction to 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid (CAS No. 72078-41-2)
5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 72078-41-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a fused thiophene ring and a pyrrole moiety, connected by a carboxylic acid functional group at the 2-position of the pyrrole ring. Its unique structural framework makes it a valuable scaffold for the development of novel bioactive molecules, particularly in the context of medicinal chemistry and drug discovery.
The molecular structure of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid consists of a five-membered sulfur-containing thiophene ring adjacent to a six-membered nitrogen-containing pyrrole ring. The presence of the carboxylic acid group at the 2-position of the pyrrole ring introduces additional reactivity, enabling various chemical modifications that can be exploited for medicinal applications. This compound has garnered attention due to its potential pharmacological properties, which have been explored in several cutting-edge research studies.
In recent years, there has been growing interest in thiophene-pyrrole derivatives as they exhibit a broad spectrum of biological activities. The combination of the thiophene and pyrrole moieties provides a rich chemical space for designing molecules with enhanced binding affinity and selectivity towards biological targets. 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid serves as an excellent precursor for synthesizing more complex derivatives that can modulate biological pathways relevant to various diseases.
One of the most compelling aspects of this compound is its utility in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Recent studies have demonstrated that thiophene-pyrrole derivatives can disrupt key metabolic pathways such as glycolysis and glutaminolysis, which are often overactive in tumor cells. The carboxylic acid group in 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid allows for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds.
Furthermore, this compound has shown promise in the development of antimicrobial agents. The structural features of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid contribute to its ability to interact with bacterial enzymes and cell wall components, leading to potent antibacterial effects. In light of the increasing prevalence of antibiotic-resistant strains, such derivatives offer a ray of hope for discovering novel therapeutic strategies.
The synthesis of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid typically involves multi-step organic transformations starting from commercially available precursors such as thiophene and pyrrole derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to construct the desired heterocyclic core with high efficiency and yield. These synthetic approaches are critical for ensuring that researchers have access to sufficient quantities of the compound for further biological evaluation.
From a computational chemistry perspective, 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid has been subjected to extensive molecular modeling studies to elucidate its binding interactions with potential target proteins. These studies have provided valuable insights into how structural modifications can be made to optimize drug-like properties such as solubility, metabolic stability, and binding affinity. By leveraging computational tools, researchers can accelerate the design process and prioritize promising candidates for experimental validation.
The pharmacological profile of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid has been explored in several preclinical studies. These investigations have revealed that derivatives derived from this scaffold exhibit significant activity against enzymes such as kinases and cytochrome P450 enzymes, which are implicated in various diseases including cancer and inflammatory disorders. The carboxylic acid functionality plays a crucial role in modulating these interactions, making it a key feature for medicinal chemists to exploit.
In conclusion, 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid (CAS No. 72078-41-2) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it an ideal scaffold for developing novel bioactive molecules. The growing body of research highlighting its pharmacological properties underscores its importance as a building block for future therapeutics. As synthetic methodologies continue to advance, it is likely that we will see even more innovative applications emerge from this fascinating compound.
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